3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(2,2,2-trifluoroethylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-(2,2,2-trifluoroethyl)benzamide
3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(2,2,2-trifluoroethylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-(2,2,2-trifluoroethyl)benzamide
Brand Name:
Vulcanchem
CAS No.:
183860-46-0
VCID:
VC20898988
InChI:
InChI=1S/C39H38F6N4O5/c40-38(41,42)23-46-35(52)29-15-7-13-27(17-29)21-48-31(19-25-9-3-1-4-10-25)33(50)34(51)32(20-26-11-5-2-6-12-26)49(37(48)54)22-28-14-8-16-30(18-28)36(53)47-24-39(43,44)45/h1-18,31-34,50-51H,19-24H2,(H,46,52)(H,47,53)/t31-,32-,33+,34+/m1/s1
SMILES:
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NCC(F)(F)F)CC4=CC(=CC=C4)C(=O)NCC(F)(F)F)CC5=CC=CC=C5)O)O
Molecular Formula:
C39H38F6N4O5
Molecular Weight:
756.7 g/mol
3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(2,2,2-trifluoroethylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-(2,2,2-trifluoroethyl)benzamide
CAS No.: 183860-46-0
Cat. No.: VC20898988
Molecular Formula: C39H38F6N4O5
Molecular Weight: 756.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183860-46-0 |
|---|---|
| Molecular Formula | C39H38F6N4O5 |
| Molecular Weight | 756.7 g/mol |
| IUPAC Name | 3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(2,2,2-trifluoroethylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-(2,2,2-trifluoroethyl)benzamide |
| Standard InChI | InChI=1S/C39H38F6N4O5/c40-38(41,42)23-46-35(52)29-15-7-13-27(17-29)21-48-31(19-25-9-3-1-4-10-25)33(50)34(51)32(20-26-11-5-2-6-12-26)49(37(48)54)22-28-14-8-16-30(18-28)36(53)47-24-39(43,44)45/h1-18,31-34,50-51H,19-24H2,(H,46,52)(H,47,53)/t31-,32-,33+,34+/m1/s1 |
| Standard InChI Key | UVWWXOZKXJOILJ-WZJLIZBTSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NCC(F)(F)F)CC4=CC(=CC=C4)C(=O)NCC(F)(F)F)CC5=CC=CC=C5)O)O |
| SMILES | C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NCC(F)(F)F)CC4=CC(=CC=C4)C(=O)NCC(F)(F)F)CC5=CC=CC=C5)O)O |
| Canonical SMILES | C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NCC(F)(F)F)CC4=CC(=CC=C4)C(=O)NCC(F)(F)F)CC5=CC=CC=C5)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator